molecular formula C8H11NO B133580 2-Ethyl-3-hydroxy-6-methylpyridine CAS No. 2364-75-2

2-Ethyl-3-hydroxy-6-methylpyridine

Cat. No.: B133580
CAS No.: 2364-75-2
M. Wt: 137.18 g/mol
InChI Key: JPGDYIGSCHWQCC-UHFFFAOYSA-N
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Description

Emoxipin, also known as 2-ethyl-6-methyl-3-hydroxypyridine, is a chemical compound with notable antioxidant and membrane-protective properties. It was first synthesized by L.D. Smirnov and K.M. Dumayev and has been primarily studied and used in Russia . Emoxipin is known for its potential therapeutic effects, including anxiolytic, anti-stress, anti-alcohol, anticonvulsant, nootropic, neuroprotective, and anti-inflammatory actions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Ethyl-3-hydroxy-6-methylpyridine has been shown to interact with various enzymes and proteins. It has been found to have a protective effect on the cardiovascular system in a mouse myocardial ischemia model . This compound has been shown to suppress the lipid peroxidation process, exhibit antiradical activity, and inhibit the mitochondrial membrane-bound monoamine oxidase A (MAO-A) .

Cellular Effects

The effects of this compound on cells have been studied in various contexts. It has been found to have a protective effect against ischemia injury in cardiomyocytes . It also has a retinoprotective effect, preventing the development of ischemic injuries in the fundus and leading to an increase in the retinal microcirculation level .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to release nitric oxide (NO) and prevent oxidative stress . It has been shown to interact with biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been found to have a protective effect against myocardial ischemia in mice, reducing the number of ischemic fibers and protecting cardiomyocytes against ischemia injury .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. At a dose of 3.8 mg/kg, it has been found to have a retinoprotective effect, preventing the development of ischemic injuries in the fundus and leading to an increase in the retinal microcirculation level .

Preparation Methods

Emoxipin can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-3-hydroxypyridine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods for emoxipin involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Properties

IUPAC Name

2-ethyl-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGDYIGSCHWQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13258-59-8 (mono-hydrochloride)
Record name Emoxipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364752
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DSSTOX Substance ID

DTXSID40178313
Record name Emoxipine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2364-75-2
Record name Emoxipin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2364-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Emoxipine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emoxipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-6-methylpyridin-3-ol
Source European Chemicals Agency (ECHA)
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Record name EMOXYPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What evidence suggests that 2-Ethyl-3-hydroxy-6-methylpyridine could protect against retinal ischemia-reperfusion injury?

A1: Studies employing a rat model of retinal ischemia-reperfusion injury, induced by elevated intraocular pressure, have shown promising results. Administration of this compound led to significant improvements in retinal microcirculation, as measured by laser Doppler flowmetry [, ]. Furthermore, electroretinography revealed enhanced retinal function, evidenced by an increase in the b-wave amplitude and b/a coefficient [, ]. These findings suggest a potential protective effect against retinal damage caused by ischemia-reperfusion.

Q2: What are the proposed mechanisms behind the retinoprotective effects of this compound?

A2: Research suggests that this compound's retinoprotective action might involve the modulation of apoptosis-related pathways. Treatment with this compound in a rat model of retinal ischemia-reperfusion injury led to a significant downregulation of caspase-3, NF-κB p65, and p53 gene expression in the retina []. This downregulation suggests an anti-apoptotic effect, potentially contributing to the observed protection against retinal damage.

Q3: How does the efficacy of this compound compare to other compounds in preclinical models of retinal ischemia-reperfusion?

A3: Studies comparing this compound to emoxipine and taurine in a rat model of retinal ischemia-reperfusion injury showed that it might offer superior protection []. While all three compounds demonstrated some level of retinoprotection, this compound exhibited more pronounced improvements in retinal microcirculation, functional recovery (as assessed by electroretinography), and suppression of pro-apoptotic gene expression compared to the other two agents.

Q4: Is there evidence suggesting this compound might be beneficial for conditions beyond retinal ischemia?

A4: Yes, research indicates potential benefits for endothelial function. In a study using an L-NAME-induced model of endothelial dysfunction, this compound demonstrated a significant endothelioprotective effect, evidenced by a reduction in the coefficient of endothelial dysfunction []. This effect was even more pronounced than that observed with picamilon, another compound known for its potential benefits in similar conditions.

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